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Compound of Interest

Compound Name: 14-Deoxypoststerone

Cat. No.: B1197410

Disclaimer: The following technical guide details the potential biological targets of "14-
Deoxypoststerone.” As of the date of this publication, there is no direct scientific literature
available for this specific compound. Therefore, this document presents an analysis based on
the known biological activities of its closest structural analog, 19-norprogesterone. The insights
and data provided are inferential and intended to guide future research into the
pharmacological profile of 14-Deoxypoststerone.

Introduction

14-Deoxypoststerone is a synthetic steroid, the structure of which suggests it is a derivative of
progesterone. Its nomenclature indicates two key structural modifications from the parent
progesterone molecule: the absence of a methyl group at position C19 (a "19-nor" compound)
and the lack of a hydroxyl group at position C14. While the biological effects of the "14-deoxy"
modification are not extensively documented in the public domain, the impact of the "19-nor"
modification is well-characterized. This guide will, therefore, extrapolate the potential biological
targets of 14-Deoxypoststerone based on the known pharmacology of 19-norprogesterone
and related 19-nor steroids.

The removal of the C19 methyl group from the progesterone scaffold is known to significantly
alter its biological activity. Notably, 19-norprogesterone exhibits enhanced progestogenic
potency and, critically, a distinct interaction with the mineralocorticoid receptor compared to
progesterone.[1][2] This suggests that 14-Deoxypoststerone is likely to interact with key
nuclear receptors, specifically the progesterone receptor and the mineralocorticoid receptor.
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Primary Potential Biological Targets

Based on the structure-activity relationships of analogous compounds, the primary biological
targets for 14-Deoxypoststerone are predicted to be:

e Progesterone Receptor (PR): As a progestin, 14-Deoxypoststerone is expected to be a
potent agonist of the progesterone receptor. The 19-nor modification in related compounds
leads to a significant increase in progestational activity.[1]

e Mineralocorticoid Receptor (MR): Unlike progesterone, which is an antagonist of the MR, 19-
norprogesterone acts as a partial agonist.[1][2] This suggests that 14-Deoxypoststerone
may also exhibit agonist or partial agonist activity at the MR, potentially leading to
mineralocorticoid-like effects.

Quantitative Data on Analogous Compounds

The following tables summarize the available quantitative data for 19-norprogesterone and its
derivatives, which serve as a proxy for estimating the potential activity of 14-
Deoxypoststerone.

Table 1: Relative Binding Affinity of 19-Norprogesterone and Derivatives for the
Mineralocorticoid Receptor (MR)

Relative Binding Affinity
Compound for Rat Renal MR Reference
(Aldosterone = 100%)

19-Norprogesterone 47% [3]
17a-hydroxy-19-

13% [3]
norprogesterone
Nomegestrol 1.2% [3]
Nomegestrol acetate 0.23% [3]

Table 2: Agonistic and Antagonistic Properties of Progesterone and Metabolites at the Human
Mineralocorticoid Receptor (h(MR)
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Relative o Antagonistic
o Agonistic o
Binding . Activity (%
Compound o Activity (% of o Reference
Affinity for Inhibition of
Aldosterone)
hMR Aldosterone)
Slightly higher
Progesterone Low ~75% at 100 nM [4]
than aldosterone
11B-OH- Slightly higher
g gy g 9% Not reported [4]
progesterone than aldosterone
] 3- to 10-fold
20a-dihydro-
lower than 11.5% ~35% at 100 nM [4]
progesterone
progesterone
3- to 10-fold
17a-OH-
lower than 4.1% ~40% at 100 nM [4]
progesterone
progesterone

Signaling Pathways

The interaction of 14-Deoxypoststerone with its putative targets, the progesterone and

mineralocorticoid receptors, would initiate signaling cascades that regulate gene expression.

Progesterone Receptor Signaling

Upon binding to 14-Deoxypoststerone, the progesterone receptor would likely undergo a

conformational change, dissociate from heat shock proteins, dimerize, and translocate to the

nucleus. There, it would bind to progesterone response elements (PRES) on target genes,

recruiting co-activators or co-repressors to modulate gene transcription.[5] This signaling

pathway is crucial in the regulation of reproductive tissues.

aaaaaaaaaaaa
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Progesterone Receptor Signaling Pathway.

Mineralocorticoid Receptor Signaling

Similarly, binding of 14-Deoxypoststerone to the mineralocorticoid receptor would lead to its
activation and nuclear translocation. In the nucleus, the activated MR would bind to

mineralocorticoid response elements (MRES) to regulate the expression of genes involved in
sodium and potassium homeostasis, blood pressure regulation, and potentially fibrosis.[6][7]

Cytoplasm Nucleus

Click to download full resolution via product page
Mineralocorticoid Receptor Signaling Pathway.

Experimental Protocols

To empirically determine the biological targets and pharmacological profile of 14-
Deoxypoststerone, the following experimental protocols are recommended.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 14-Deoxypoststerone for the progesterone
receptor (PR) and mineralocorticoid receptor (MR).

Methodology:
» Receptor Preparation: Prepare cell lysates or purified recombinant human PR and MR.

» Competitive Binding: Incubate a constant concentration of a high-affinity radiolabeled ligand
(e.g., [3H]-progesterone for PR, [3H]-aldosterone for MR) with the receptor preparation in the
presence of increasing concentrations of unlabeled 14-Deoxypoststerone.
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o Separation: Separate receptor-bound from free radioligand using a method such as filtration
through glass fiber filters.

» Quantification: Measure the radioactivity of the receptor-bound ligand using liquid scintillation
counting.

o Data Analysis: Plot the percentage of specific binding against the concentration of 14-
Deoxypoststerone. Calculate the IC50 value (the concentration of 14-Deoxypoststerone
that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value
using the Cheng-Prusoff equation.

Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To determine the functional activity (agonist or antagonist) of 14-Deoxypoststerone
at the PR and MR.

Methodology:

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HelLa) and co-
transfect with an expression vector for the full-length human PR or MR and a reporter
plasmid containing a luciferase gene under the control of a promoter with multiple copies of
the respective hormone response elements (PREs or MRES).[8]

» Compound Treatment: Treat the transfected cells with increasing concentrations of 14-
Deoxypoststerone. For antagonist testing, co-treat with a known agonist (e.g.,
progesterone for PR, aldosterone for MR).

o Luciferase Assay: After an appropriate incubation period, lyse the cells and measure
luciferase activity using a luminometer.

o Data Analysis: Plot the luciferase activity against the concentration of 14-Deoxypoststerone
to generate dose-response curves. Determine the EC50 (for agonists) or IC50 (for
antagonists) values.
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Workflow for Characterizing 14-Deoxypoststerone Activity.

Conclusion

Based on the well-established structure-activity relationships of 19-nor steroids, it is highly
probable that 14-Deoxypoststerone will act as a potent progestin with significant activity at the
progesterone receptor. Furthermore, there is a strong likelihood of interaction with the
mineralocorticoid receptor, potentially as a partial agonist. The "14-deoxy" modification may
further modulate the affinity and efficacy at these receptors, and empirical testing is required to
elucidate its precise pharmacological profile. The experimental protocols outlined in this guide
provide a clear path for the characterization of 14-Deoxypoststerone's biological targets and
functional activities. Such studies are crucial for understanding its potential therapeutic
applications and off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1197410?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/19-Norprogesterone
https://pubmed.ncbi.nlm.nih.gov/6263590/
https://pubmed.ncbi.nlm.nih.gov/2822901/
https://pubmed.ncbi.nlm.nih.gov/2822901/
https://pubmed.ncbi.nlm.nih.gov/12039699/
https://pubmed.ncbi.nlm.nih.gov/12039699/
https://pubmed.ncbi.nlm.nih.gov/27380738/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00313/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2017.00313/full
https://pubmed.ncbi.nlm.nih.gov/30678864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11871303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11871303/
https://www.benchchem.com/product/b1197410#potential-biological-targets-of-14-deoxypoststerone
https://www.benchchem.com/product/b1197410#potential-biological-targets-of-14-deoxypoststerone
https://www.benchchem.com/product/b1197410#potential-biological-targets-of-14-deoxypoststerone
https://www.benchchem.com/product/b1197410#potential-biological-targets-of-14-deoxypoststerone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1197410?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

